molecular formula C21H13FN4OS B2932273 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895011-80-0

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2932273
CAS No.: 895011-80-0
M. Wt: 388.42
InChI Key: CNQJQUIGWRLHSQ-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS# 899735-38-7) is a complex organic compound with a molecular formula of C22H14FN4OS and a molecular weight of 409.44 g/mol . This specialized benzamide derivative is built around a fluorinated benzothiazole core, a structure recognized in medicinal chemistry for its diverse pharmacological potential . The integration of a pyridinylmethyl substituent and an electron-withdrawing cyano group contributes to the compound's unique electronic properties and is designed to enhance binding affinity and metabolic stability, making it a valuable scaffold for developing targeted therapeutics . Compounds within the benzothiazole class have demonstrated significant interest in early-stage research for their anti-tubercular properties and other applications . Similarly, related benzamide derivatives have been investigated as inhibitors for specific biological targets, such as c-Abl in neuroprotective studies . This molecule is supplied for research purposes as a high-purity intermediate, intended for use in lead optimization, structure-activity relationship (SAR) studies, and pharmacological screening in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4OS/c22-17-4-1-5-18-19(17)25-21(28-18)26(13-15-3-2-10-24-12-15)20(27)16-8-6-14(11-23)7-9-16/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQJQUIGWRLHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanating agent like copper(I) cyanide.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with a suitable benzoyl chloride derivative.

    Attachment of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4-fluoro-1,3-benzothiazol-2-yl substituent, distinguishing it from analogs with methoxy, chloro, or morpholine groups. Below is a comparative table of key derivatives:

Compound Name Benzothiazole Substituent Pyridine Position Key Functional Groups Molecular Weight (g/mol) Reported Activity Source
Target Compound 4-fluoro 3-yl 4-cyano, benzamide ~404.86 (calculated) Potential CYP51 inhibition (inferred)
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy 3-yl 4-cyano, benzamide ~409.89 (calculated) Antiparasitic (Chagas disease target)
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) N/A (thiazole core) 3-yl 3,4-dichloro, morpholinomethyl ~535.4 (calculated) Undisclosed bioactivity
Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide) N/A (benzamide core) 3-yl Methylpiperazine, trifluoromethyl 589.1 Tyrosine kinase inhibitor (antineoplastic)
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide 4-chloro 3-yl 4-cyano, benzamide 404.9 Undisclosed

Biological Activity

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may contribute to its interaction with biological targets.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H14FN3OS
  • Molecular Weight : 317.37 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research has indicated that benzothiazole derivatives exhibit various biological activities. The specific compound has been studied for its potential antitumor effects, as well as its interactions with different biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits proliferation of cancer cells
Antimicrobial ActivityEffective against certain bacterial strains
Enzyme InhibitionPotential inhibitor of specific enzymes

The biological activity of this compound is thought to involve:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The benzothiazole scaffold is known to interact with microbial enzymes, potentially disrupting their function and leading to cell death.

Case Studies

Recent studies have highlighted the efficacy of similar benzothiazole compounds in preclinical models:

  • Antitumor Efficacy : A study demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models, suggesting a potential therapeutic application in oncology.
  • Antimicrobial Testing : Another investigation revealed that compounds with similar structures exhibited notable antibacterial activity against resistant strains of bacteria, indicating their usefulness in combating infections.

Research Findings

Recent advancements in the synthesis and evaluation of benzothiazole derivatives have underscored their versatility and potential therapeutic applications. Notably:

  • Synthesis Techniques : Innovative synthetic routes have been developed to enhance yield and purity, facilitating further biological testing.
  • In Vivo Studies : Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of these compounds, paving the way for clinical trials.

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